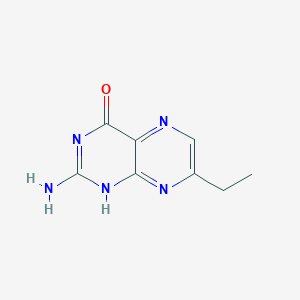

2-Amino-7-ethyl-4(3H)-pteridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-7-ethyl-4(3H)-pteridinone (also known as EPT or EPT-N) is a heterocyclic compound that has been studied extensively for its potential applications in a wide range of scientific fields. It is a stable, colorless, and water-soluble molecule that is synthesized from the reaction of a pteridine compound with an ethyl amine. EPT has been used in synthetic organic chemistry, biochemistry, and pharmacology, and has been studied for its various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

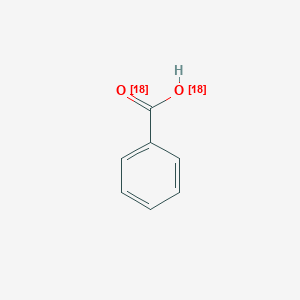

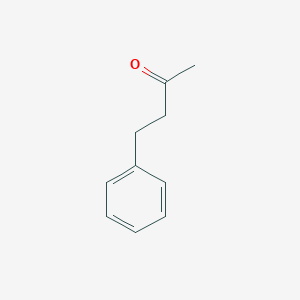

2-Amino-7-ethyl-4(3H)-pteridinone: serves as a precursor in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives. These compounds are obtained when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH . This process involves the cyclization of the acetyl methyl group and the amide carbonyl moiety.

Antiproliferative Agents

The pyrido[2,3-d]pyrimidin-5-one derivatives synthesized from 2-Amino-7-ethyl-4(3H)-pteridinone exhibit promising antiproliferative activities. The compound API-1, which belongs to this class, is noted for its potential as an antiproliferative agent .

Antimicrobial Activity

Compounds derived from 2-Amino-7-ethyl-4(3H)-pteridinone have been shown to possess antimicrobial properties. This makes them valuable in the development of new antibiotics and antimicrobial agents .

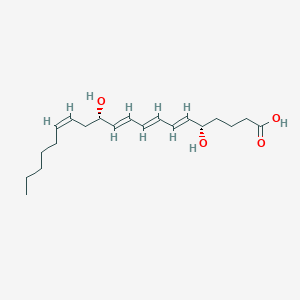

Anti-inflammatory and Analgesic Applications

The derivatives of 2-Amino-7-ethyl-4(3H)-pteridinone also demonstrate anti-inflammatory and analgesic activities, which can be leveraged in the creation of new pain relief medications .

Hypotensive Properties

Some derivatives are known to exhibit hypotensive effects, suggesting their use in managing high blood pressure conditions .

Antihistaminic Effects

The antihistaminic activities of 2-Amino-7-ethyl-4(3H)-pteridinone derivatives make them candidates for the development of new antihistamine drugs .

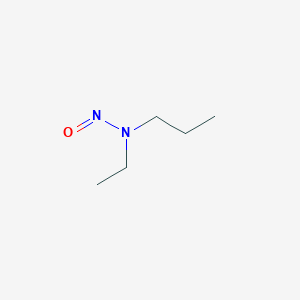

Tyrosine Kinase Inhibition

Among the noteworthy derivatives of 2-Amino-7-ethyl-4(3H)-pteridinone is the tyrosine kinase inhibitor TKI-28. Such inhibitors are crucial in cancer therapy as they can interfere with the signaling pathways that promote tumor growth .

Cyclin-dependent Kinase (CDK4) Inhibitors

The compound also serves as a starting point for the synthesis of cyclin-dependent kinase (CDK4) inhibitors. These inhibitors play a significant role in the regulation of cell cycle progression and are thus important in cancer research .

Eigenschaften

IUPAC Name |

2-amino-7-ethyl-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-2-4-3-10-5-6(11-4)12-8(9)13-7(5)14/h3H,2H2,1H3,(H3,9,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEADLVCSJIVBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=O)NC(=NC2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500828 |

Source

|

| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-7-ethylpteridin-4(1H)-one | |

CAS RN |

25716-33-0 |

Source

|

| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.